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Abstract

Gl 181771, also known as Gl 181771X or GSKI181771X, is a potent and selective non-peptidal
agonist of the cholecystokinin 1 receptor (CCK-1R). As a member of the 1,5-benzodiazepine
class of compounds, it was investigated for its potential therapeutic effects on appetite
modulation and obesity. This technical guide provides a comprehensive overview of the
discovery, preclinical development, and clinical evaluation of GI 181771. It includes a summary
of its pharmacological properties, key experimental data, and the outcomes of its clinical trials.
Detailed methodologies for seminal experiments and visualizations of relevant biological
pathways and experimental workflows are also presented to offer a thorough understanding of
this compound's scientific journey.

Introduction

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological
processes, including digestion, gallbladder contraction, and the regulation of food intake. Its
effects are mediated through two G-protein coupled receptors, the CCK-1 and CCK-2
receptors. The CCK-1 receptor, predominantly found in the gastrointestinal system and specific
regions of the central nervous system, is primarily responsible for mediating the satiety signals
of CCK. This has made it an attractive target for the development of anti-obesity therapeutics.
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Gl 181771 emerged from research efforts to identify small molecule agonists of the CCK-1R
that could mimic the satiety-inducing effects of endogenous CCK. This guide details the
discovery and development of this compound, from its initial identification to its evaluation in
clinical settings.

Discovery and Medicinal Chemistry

The discovery of Gl 181771 stemmed from screening programs aimed at identifying non-
peptidal CCK-1R agonists. The 1,5-benzodiazepine scaffold was identified as a promising
starting point for the development of such compounds.

Synthesis

While the specific synthetic route for GI 181771 is not publicly detailed, the general synthesis of
1,5-benzodiazepines typically involves the condensation of an o-phenylenediamine with a
suitable ketone or B-dicarbonyl compound. This reaction is often catalyzed by an acid. The
synthesis of a diverse library of 1,5-benzodiazepine derivatives would have allowed for the
exploration of structure-activity relationships (SAR) to optimize potency and selectivity for the
CCK-1R.

Preclinical Pharmacology
In Vitro Pharmacology

Gl 181771 is a potent and selective agonist of the human CCK-1 receptor. In vitro studies have
demonstrated its high affinity for the CCK-1R and its ability to stimulate intracellular signaling
pathways.

Table 1: In Vitro Affinity and Potency of Gl 181771X

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b607635?utm_src=pdf-body
https://www.benchchem.com/product/b607635?utm_src=pdf-body
https://www.benchchem.com/product/b607635?utm_src=pdf-body
https://www.benchchem.com/product/b607635?utm_src=pdf-body
https://www.benchchem.com/product/b607635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Receptor Value

IC50 CCK-1R 105+ 13 nM
CCK-2R 56+0.1nM

Ki CCK-1R 104.7 £19.6 nM
CCK-2R 51+1.6nM

Functional Activity CCK-1R Full Agonist
CCK-2R No Agonist Activity

Data sourced from radioligand binding assays.[1]

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for GI 181771 in preclinical species such as rats and
monkeys are not extensively published. However, toxicology studies have been conducted in
these species at a wide range of doses.

Table 2: Dose Ranges of Gl 181771X in Preclinical Toxicology Studies

Species Route of Administration Dose Range

Up to 2000 mg/kg (single
Mouse Oral
dose)

0.25 - 250 mg/kg/day (repeat
dose)

Rat Oral

1 - 500 mg/kg/day (repeat
Cynomolgus Monkey Oral
dose)

Preclinical Safety

Preclinical safety studies revealed species-specific pancreatic effects. In rodents,
administration of GI 181771X was associated with pancreatic changes, including acinar cell
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hypertrophy and inflammation. In contrast, these effects were not observed in cynomolgus
monkeys even at high doses and with prolonged treatment.

Clinical Development

Gl 181771 progressed to clinical trials to evaluate its safety, tolerability, and efficacy in humans
for the treatment of obesity and its potential role in modulating food intake.

Clinical Trial NCT00600743: Effect on Food Intake

A key clinical trial, NCT00600743, was designed to investigate the effect of GI 181771X on
food intake, particularly in the context of binge eating. The study aimed to determine an
effective dose for reducing food intake in normal subjects before progressing to patients with
bulimia nervosa. However, the study was terminated before the patient population could be
tested due to the expiration of the investigational product. Detailed quantitative results from the
healthy volunteer phase of this study have not been formally published.

Study in Healthy Volunteers: Gastric Emptying

A study in 61 healthy men and women investigated the effect of different oral doses of Gl
181771X on gastric functions.

Table 3: Effect of Oral GI 181771X on Gastric Emptying of Solids in Healthy Volunteers

Treatment Effect on Gastric Emptying p-value
1.5 mg oral solution Significantly delayed <0.01
5.0 mg tablet No significant effect 0.052

Pharmacokinetic analysis from this study indicated that the 1.5 mg oral solution resulted in the
highest area under the curve (AUC) over 4 hours.

24-Week Clinical Trial in Obese Patients

A 24-week, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy
of GI 181771X in inducing weight loss in overweight or obese patients. The results of this trial
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showed that GI 181771X did not lead to a significant reduction in body weight compared to
placebo.

Mechanism of Action and Signaling Pathway

Gl 181771 exerts its effects by acting as an agonist at the CCK-1 receptor, which is a Gg-
protein coupled receptor.
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CCK-1 Receptor Signaling Pathway

Activation of the CCK-1R by GI 181771 leads to the activation of the Gq alpha subunit of the
associated G-protein. This, in turn, activates phospholipase C-3 (PLC-3), which hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium
from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These
downstream signaling events ultimately lead to the physiological responses associated with
CCK-1R activation, such as the promotion of satiety.

Experimental Protocols
Radioligand Binding Assay

A detailed protocol for a typical radioligand binding assay to determine the affinity of a
compound like GI 181771 for the CCK-1R is as follows:
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Preparation
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Radioligand Binding Assay Workflow

 Membrane Preparation: Cell lines stably expressing the human CCK-1 receptor are cultured
and harvested. The cells are then lysed, and the membrane fraction is isolated by
centrifugation.
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e Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed
concentration of a radiolabeled CCK-1R ligand (e.g., 12°I-CCK-8) and varying concentrations
of the unlabeled test compound (Gl 181771).

 Incubation: The mixture is incubated at a specific temperature for a defined period to allow
binding to reach equilibrium.

o Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through
a glass fiber filter, which traps the membranes with the bound radioligand. Unbound
radioligand passes through the filter.

o Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound
radioligand.

o Quantification: The amount of radioactivity retained on the filters is measured using a gamma
counter.

o Data Analysis: The data are analyzed to generate a competition binding curve, from which
the ICso (the concentration of the test compound that inhibits 50% of the specific binding of
the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the
ICso value.

Gastric Emptying Scintigraphy

The methodology for the gastric emptying study in healthy volunteers likely followed a
standardized protocol similar to this:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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